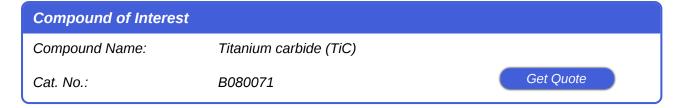


Ti-C system phase diagram analysis for researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Titanium-Carbon (Ti-C) System Phase Diagram

Introduction

The Titanium-Carbon (Ti-C) binary system is of paramount importance in materials science and engineering. Its significance is primarily due to the formation of **titanium carbide (TiC)**, an extremely hard, refractory ceramic material with a high melting point and excellent wear resistance. TiC is a key constituent in cutting tools, protective coatings, and metal-matrix composites. A thorough understanding of the Ti-C phase diagram is crucial for researchers and scientists in designing and processing titanium alloys and TiC-based materials, enabling the control of microstructure and the optimization of material properties. This guide provides a detailed analysis of the Ti-C system, summarizing key phase equilibria, thermodynamic data, and the experimental protocols used for their determination.

Phases and Crystal Structures

The Ti-C system is characterized by the presence of two terminal solid solutions of titanium, a non-stoichiometric interstitial carbide phase, liquid, and graphite.[1] Pure titanium undergoes an allotropic transformation from a hexagonal close-packed (hcp) structure (α -Ti) at lower temperatures to a body-centered cubic (bcc) structure (β -Ti) at higher temperatures.[2][3] The titanium carbide phase (δ -TiC) possesses a face-centered cubic (fcc) NaCl-type structure and exists over a wide range of compositions, which is a critical feature of this system.[2]



Phase Symbol	Phase Name	Crystal Structure	
(αΤί)	Alpha Titanium	Hexagonal Close-Packed (hcp), A3 type	
(βΤί)	Beta Titanium	Body-Centered Cubic (bcc), A2 type	
δ (TiC)	Titanium Carbide	Face-Centered Cubic (fcc), NaCl B1 type	
L	Liquid	Amorphous	
С	Graphite	Hexagonal, A9 type	

Invariant Reactions and Key Data

The Ti-C phase diagram features three key invariant reactions: one peritectoid and two eutectics, which govern the formation of microstructures during cooling.[1][4] The δ -TiC phase also exhibits a congruent melting point at a substoichiometric composition.[2] The quantitative data for these transformations are summarized below.

Reaction Type	Temperature (°C)	Reaction	Composition (at. % C)
Peritectoid	~920	β-Ti + δ-TiC ↔ α-Ti	β-Ti (~0.15), δ-TiC (~38), α-Ti (~0.48)
Eutectic	~1646	L ↔ β-Ti + δ-TiC	L (~1.5), β-Ti (~0.8), δ-TiC (~32)[1][2]
Eutectic	~2776	L ↔ δ-TiC + C	L (~63), δ-TiC (~49.4), C (100)[1][2]
Congruent Melting	~3067	L ↔ δ-TiC	~44[2]

Visualization of the Ti-C System Ti-C Phase Diagram



The phase diagram illustrates the equilibrium phases present as a function of temperature and composition. Key features include the limited solubility of carbon in α -Ti and β -Ti, and the very broad homogeneity range of the δ -TiC phase.

Caption: A schematic representation of the Ti-C equilibrium phase diagram.

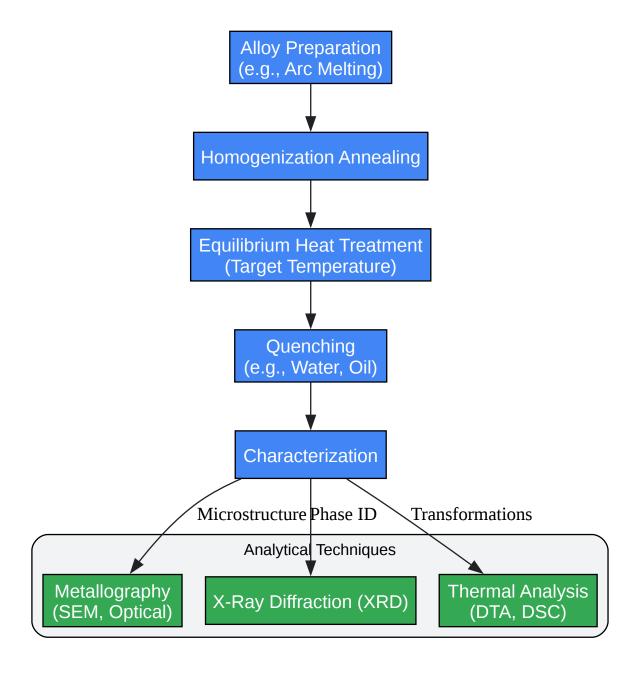
Experimental Protocols for Phase Diagram Determination

The determination of a phase diagram is a complex process involving the preparation of alloys with precise compositions, heat treatment to achieve equilibrium, and characterization to identify the phases present at various temperatures.

General Experimental Workflow

The process typically follows a systematic workflow from alloy synthesis to microstructural and phase analysis.





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Caption: Generalized workflow for the experimental determination of a phase diagram.

Key Methodologies

- Alloy Preparation and Heat Treatment:
 - Synthesis: Alloys of varying compositions across the Ti-C system are prepared from highpurity titanium and carbon. Arc-melting in an inert atmosphere is commonly used to

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prevent contamination, especially from oxygen and nitrogen, which can significantly alter the phase boundaries.

- Homogenization: The as-cast alloys are sealed in inert capsules (e.g., quartz under argon) and annealed at a high temperature in a single-phase region for an extended period (e.g., >100 hours) to eliminate compositional segregation.
- Equilibration and Quenching: Samples are then annealed at specific temperatures of interest for sufficient time to reach thermodynamic equilibrium. Following this, they are rapidly quenched in a medium like water or oil to preserve the high-temperature microstructure at room temperature for analysis.[5]

Characterization Techniques:

- Metallography: Polished and etched samples are examined using optical microscopy and Scanning Electron Microscopy (SEM). This allows for the visual identification of the number of phases present, their morphology, and distribution, which helps in delineating phase boundaries.[5] Energy Dispersive X-ray Spectroscopy (EDS) coupled with SEM can provide the chemical composition of each phase.
- X-Ray Diffraction (XRD): XRD is a primary tool for identifying the crystal structure of the phases present in a quenched sample.[6] By comparing the diffraction patterns to standard databases, the equilibrium phases at the annealing temperature can be determined. Lattice parameter measurements from XRD can also be used to define the boundaries of solid solution regions.
- Thermal Analysis: Techniques like Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC) are used to detect the temperatures at which phase transformations occur (e.g., solidus, liquidus, eutectic, peritectoid).[7] The sample is heated or cooled at a controlled rate, and the temperatures of endothermic or exothermic events corresponding to phase changes are recorded.
- Incipient Melting: To determine the solidus line, a heat-treated sample is heated until the first signs of liquid are observed metallographically. This brackets the solidus temperature for that specific composition.



Thermodynamic Modeling

Modern phase diagram development heavily relies on the CALPHAD (CALculation of PHAse Diagrams) methodology.[8][9] In this approach, the Gibbs free energy of each phase is described by a mathematical model with adjustable parameters. These parameters are optimized by fitting the model to all available experimental data, including phase boundary compositions and thermodynamic properties (e.g., enthalpy of formation).[8][10] For the Ti-C system, a key challenge is accurately modeling the non-stoichiometric δ -TiC phase, often treated as a solution phase Ti(C,Va) where vacancies (Va) occupy the carbon sublattice.[2] This computational approach allows for the creation of a self-consistent thermodynamic database that can be used to calculate the phase diagram and predict phase equilibria in multicomponent systems containing Ti and C.[11][12]

Conclusion

The Ti-C phase diagram is fundamental to the field of materials science, providing the roadmap for developing advanced alloys and composites. It is characterized by the stable, high-melting TiC phase, which exists over a broad compositional range, and several invariant reactions that dictate microstructure. The determination of this diagram combines meticulous experimental work—involving precise alloy synthesis, controlled heat treatments, and detailed characterization—with sophisticated thermodynamic modeling. This integrated approach has led to the well-established diagram that researchers rely on today to innovate and engineer materials for high-performance applications.

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- To cite this document: BenchChem. [Ti-C system phase diagram analysis for researchers].
 BenchChem, [2025]. [Online PDF]. Available at:
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